molecular formula C21H20FN3O3 B14995009 N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide

N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide

Cat. No.: B14995009
M. Wt: 381.4 g/mol
InChI Key: WMBWDCVUVRDGOL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes fluorophenyl and methylphenyl groups, as well as an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions One common approach is to start with the appropriate fluorophenyl and methylphenyl precursors, followed by the formation of the imidazolidinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and fluorophenyl-containing molecules. Examples include:

  • N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide
  • N-(3-bromophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide

Uniqueness

What sets N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-prop-2-enylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H20FN3O3/c1-3-11-24-18(13-19(26)23-16-6-4-5-15(22)12-16)20(27)25(21(24)28)17-9-7-14(2)8-10-17/h3-10,12,18H,1,11,13H2,2H3,(H,23,26)

InChI Key

WMBWDCVUVRDGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC=C)CC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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